molecular formula C13H12Cl2N2O2S B513479 2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 941003-59-4

2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B513479
CAS No.: 941003-59-4
M. Wt: 331.2g/mol
InChI Key: IAKDABOQVYNYIL-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzenesulfonamide core with additional chloro and methyl substituents, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 2,4-dichloro-3-methylbenzenamine with chlorosulfonic acid, followed by the introduction of the pyridinyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific substituents or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied biological activities.

Scientific Research Applications

2,4-Dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s antimicrobial properties make it a valuable tool in studying bacterial resistance and developing new antibiotics.

    Medicine: Its potential therapeutic effects are explored in the treatment of infections and other diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-3-methylbenzenesulfonamide: Lacks the pyridinyl group, which may affect its biological activity and chemical properties.

    N-(6-Methyl-2-pyridinyl)benzenesulfonamide: Lacks the chloro substituents, which can influence its reactivity and interactions with molecular targets.

    Sulfanilamide: A simpler sulfonamide with a broad range of antimicrobial applications.

Uniqueness

2,4-Dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and pyridinyl groups can enhance its antimicrobial activity and make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-8-4-3-5-12(16-8)17-20(18,19)11-7-6-10(14)9(2)13(11)15/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKDABOQVYNYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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